molecular formula C17H15N3O2S B5475231 N-{3-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide

N-{3-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide

Cat. No.: B5475231
M. Wt: 325.4 g/mol
InChI Key: UIOHHQFOZFZVOW-UHFFFAOYSA-N
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Description

N-{3-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a benzylsulfanyl group attached to an oxadiazole ring, which is further connected to a phenylacetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol in the presence of a base.

    Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the oxadiazole derivative with a phenylacetamide precursor, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents such as sodium hydroxide or potassium cyanide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-{3-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-{3-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The oxadiazole ring may also interact with nucleic acids or proteins, leading to various biological effects. The phenylacetamide moiety can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

N-{3-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide can be compared with other similar compounds, such as:

    N-{3-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]phenyl}acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    This compound derivatives: Various derivatives with different substituents on the phenyl ring or modifications to the benzylsulfanyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12(21)18-15-9-5-8-14(10-15)16-19-20-17(22-16)23-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOHHQFOZFZVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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